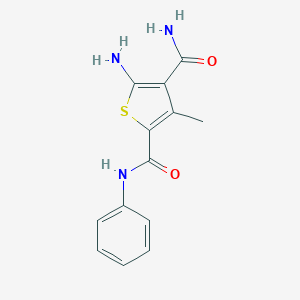
5-アミノ-3-メチル-N~2~-フェニルチオフェン-2,4-ジカルボン酸アミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
5-amino-3-methyl-N~2~-phenylthiophene-2,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
準備方法
The synthesis of 5-amino-3-methyl-N~2~-phenylthiophene-2,4-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiophene ring followed by the introduction of amino and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
化学反応の分析
5-amino-3-methyl-N~2~-phenylthiophene-2,4-dicarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
作用機序
The mechanism of action of 5-amino-3-methyl-N~2~-phenylthiophene-2,4-dicarboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
5-amino-3-methyl-N~2~-phenylthiophene-2,4-dicarboxamide can be compared with other similar compounds, such as:
- 5-amino-3-methylthiophene-2,4-dicarboxamide
- N~2~-phenylthiophene-2,4-dicarboxamide These compounds share structural similarities but differ in specific functional groups, which can lead to variations in their chemical reactivity and applications. The uniqueness of 5-amino-3-methyl-N~2~-phenylthiophene-2,4-dicarboxamide lies in its specific combination of functional groups, which confer distinct properties and potential uses .
生物活性
5-Amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide, also known as ATDC (CAS No. 331959-40-1), has garnered attention for its potential biological activities, particularly in the context of antiviral applications. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and pharmacokinetic properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide is C13H13N3O2S, with a molecular weight of 275.33 g/mol. Its structure features a thiophene ring substituted with amino and carboxamide groups, which are crucial for its biological activity.
Research indicates that ATDC acts as a capsid assembly effector (CAE) for the hepatitis B virus (HBV). It targets the HBV core protein (Cp), which is essential for viral replication. By binding to Cp, ATDC inhibits the assembly of viral capsids, thereby reducing HBV replication in vitro.
Case Studies and Findings
- Inhibition of HBV Replication : A study demonstrated that ATDC and its analogues exhibited potent antiviral activity against HBV with effective concentrations in the nanomolar range. Importantly, these compounds showed minimal cytotoxicity to host cells, indicating a favorable therapeutic index .
- Structure-Activity Relationship (SAR) : The SAR studies revealed that modifications to the thiophene ring and substituents on the phenyl group significantly influenced antiviral potency. For instance, replacing the carboxamide group with cyano or ester groups resulted in decreased binding affinity to Cp. Conversely, specific substitutions at the para position of the phenyl ring enhanced antiviral activity .
- Pharmacokinetic Properties : The ADME properties of ATDC have been characterized, showing good absorption and bioavailability in preclinical models. This is critical for oral administration routes in potential therapeutic applications .
Synthesis and Yield
The synthesis of 5-amino-3-methyl-N2-phenylthiophene-2,4-dicarboxamide typically involves a multi-step process utilizing Gewald synthesis techniques. The compound can be synthesized with yields ranging from 64% to 66% depending on reaction conditions .
| Step | Yield (%) | Reaction Conditions |
|---|---|---|
| Synthesis | 64% | Anhydrous DMF with PyAOP and DIEA |
| Synthesis | 66% | Quenching with H2O followed by extraction with EtOAc |
Comparative Analysis with Other Compounds
To contextualize the efficacy of ATDC, it is beneficial to compare its activity against other known antiviral agents targeting HBV.
| Compound | Target Virus | EC50 (nM) | Cytotoxicity |
|---|---|---|---|
| ATDC | HBV | <10 | Low |
| Compound A | HBV | 20 | Moderate |
| Compound B | HBV | 5 | Low |
特性
IUPAC Name |
5-amino-3-methyl-2-N-phenylthiophene-2,4-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-7-9(11(14)17)12(15)19-10(7)13(18)16-8-5-3-2-4-6-8/h2-6H,15H2,1H3,(H2,14,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXCUBHSRXMRRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)N)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














